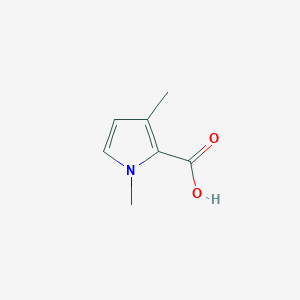

1,3-dimethyl-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-8(2)6(5)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZRIGSBZPWTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33207-69-1 | |

| Record name | 1,3-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethyl 1h Pyrrole 2 Carboxylic Acid and Its Precursors

Direct Synthesis Approaches

Direct synthesis focuses on constructing the core 1,3-dimethyl-1H-pyrrole ring, often with the carboxylic acid group or a precursor ester group incorporated during the ring-formation step.

Ring-closing reactions, or cyclocondensations, are fundamental to forming the pyrrole (B145914) heterocycle from acyclic precursors. The Hantzsch pyrrole synthesis is a classic and adaptable method for this purpose. researchgate.net This reaction typically involves the condensation of an α-halo ketone, a β-ketoester, and an amine. For the target molecule, this would involve reacting an α-haloaldehyde or ketone with methylamine (B109427) and a β-ketoester that provides the C3-methyl and C2-carboxylate groups.

Another significant approach is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. nih.gov In the context of the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be cyclized with methylamine to form the N-methylated pyrrole ring.

| Ring-Closing Reaction | Typical Reactants | Description |

| Hantzsch Synthesis | α-haloketone, β-ketoester, primary amine (methylamine) | A versatile condensation reaction that assembles the pyrrole ring from three components, allowing for diverse substitution patterns. researchgate.netnih.gov |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine (methylamine) | A straightforward cyclocondensation that forms the pyrrole ring by reacting a diketone with an amine, accompanied by the elimination of water. nih.gov |

An alternative to building the ring from scratch is to introduce the required functional groups onto a pre-existing pyrrole scaffold. This approach would start with a simpler pyrrole, such as 1,3-dimethyl-1H-pyrrole. The carboxylic acid group can then be introduced at the C2 position.

Electrophilic substitution reactions are common for functionalizing pyrrole rings. wikipedia.org Carboxylation can be achieved directly by reacting the pyrrole with a suitable carboxylating agent. A common method is the reaction of the pyrrole with carbon tetrachloride in the presence of an alcohol and an iron-containing catalyst to form the corresponding ester, which can then be hydrolyzed. researchgate.net For 1,3-dimethyl-1H-pyrrole, this would lead to the introduction of a carboxyl group or its ester equivalent at the electron-rich C2 position.

Indirect Synthesis Pathways

Indirect routes involve the modification of related pyrrole compounds, typically through reactions centered on the carboxylic acid functional group or its derivatives.

In many synthetic sequences, the target carboxylic acid is produced via the hydrolysis of a corresponding ester. Conversely, if the synthesis first yields the carboxylic acid, it can be converted to various esters through esterification. Standard procedures, such as Fischer esterification (reacting the carboxylic acid with an alcohol under acidic catalysis), can be employed. This conversion is often performed to aid in purification or to modify the compound's properties. For instance, the synthesis of various pyrrole-2-acetic acid esters has been achieved through the esterification of the corresponding acid derivative. cdnsciencepub.com

The hydrolysis of a pyrrole ester, such as ethyl or methyl 1,3-dimethyl-1H-pyrrole-2-carboxylate, is a common final step in a multi-step synthesis to yield the desired carboxylic acid. cdnsciencepub.com This reaction is typically carried out under basic conditions (saponification) using an alkali hydroxide (B78521) like potassium hydroxide, followed by acidification to protonate the carboxylate salt. cdnsciencepub.com

Carboxylation of a pyrrole ring that lacks the C2-substituent is also a viable indirect pathway. The direct carboxylation of pyrrole itself to form pyrrole-2-carboxylic acid has been documented and can occur biochemically through enzymatic processes or via chemical methods. wikipedia.org This principle can be extended to substituted pyrroles like 1,3-dimethyl-1H-pyrrole.

| Reaction Type | Starting Material | Product | Typical Reagents |

| Esterification | 1,3-dimethyl-1H-pyrrole-2-carboxylic acid | Corresponding ester derivative | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄) |

| Hydrolysis (Saponification) | Ester of this compound | This compound | Base (e.g., KOH), then Acid (e.g., HCl) cdnsciencepub.com |

| Carboxylation | 1,3-dimethyl-1H-pyrrole | This compound | CO₂ or other carboxylating agents wikipedia.org |

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced techniques that can improve the synthesis of complex molecules like substituted pyrroles. Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a microreactor, offers several advantages over traditional batch chemistry. These benefits include enhanced reaction control, improved safety, and easier scalability. The Hantzsch synthesis of pyrrole-3-carboxylic acids has been successfully adapted to a one-step continuous flow process, demonstrating the potential for these advanced methods to be applied to the synthesis of related pyrrole derivatives. nih.gov Such a setup could potentially be configured for the efficient production of this compound.

Flow Chemistry Applications in Pyrrole Synthesis

Continuous flow chemistry, utilizing microreactors, has emerged as a highly efficient technology for the synthesis of pyrrole derivatives, offering advantages such as enhanced safety, scalability, and reaction control. syrris.commdpi.com This technology is particularly beneficial for multistep reactions, allowing for the generation of complex molecules in a single, uninterrupted process with high purity. scispace.comacs.org

A notable application is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from simple starting materials like tert-butyl acetoacetates, amines, and α-bromoketones. acs.orgresearchgate.netnih.gov This process is based on the Hantzsch pyrrole synthesis. wikipedia.org In a flow setup, the hydrogen bromide (HBr) generated as a byproduct during the Hantzsch reaction can be utilized in situ to hydrolyze tert-butyl esters, directly yielding the corresponding carboxylic acids in a single microreactor. syrris.comacs.org This method avoids the need to isolate intermediates, which is often required in traditional batch syntheses. scispace.com The potential for scaling up this process has been demonstrated, with the capability to produce significant quantities of product per hour. researchgate.netacs.org

The Hantzsch synthesis, a classic method involving the reaction of β-ketoesters with ammonia (B1221849) or primary amines and α-haloketones, has been successfully adapted to flow conditions. wikipedia.orguc.pt While traditional batch Hantzsch reactions can suffer from low yields, flow chemistry allows for rapid optimization and production of libraries of substituted pyrrole analogs. syrris.comwikipedia.org

| Reactants | Product | Conditions | Yield | Reference |

| tert-Butyl acetoacetates, amines, 2-bromoketones | Pyrrole-3-carboxylic acids | Continuous flow, in situ hydrolysis | 63% (for 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid) | acs.orgresearchgate.net |

| General Hantzsch reactants | Substituted pyrroles | Microreactors, continuous flow | Nearly 100% | acs.org |

| Propargylic alcohols, adjacent pyrrole ring | Pyrrolo[1,2-a]quinolines | Continuous flow, syrris.comscispace.com-sigmatropic rearrangement | Multigram scale | acs.org |

Metal-Catalyzed Coupling Reactions for Pyrrole Derivatives

Transition-metal catalysis provides a versatile and powerful platform for the synthesis and functionalization of pyrrole rings. nih.gov Catalysts based on palladium, copper, titanium, ruthenium, and nickel are commonly employed to construct C-C and C-N bonds, enabling the assembly of highly substituted pyrroles. nih.govnih.govorganic-chemistry.orgacs.org

Palladium-catalyzed reactions are particularly prominent in pyrrole chemistry. These include the direct C-H arylation of 2,5-substituted pyrroles with diaryliodonium salts to create more complex tri-, tetra-, and penta-substituted products. nih.gov Palladium catalysts also enable N-vinylation of azaheterocycles like pyrrole with vinyl triflates. acs.org Furthermore, palladium-catalyzed cyclization and annulation reactions have been developed to synthesize fused pyrrole systems, such as indoles, from substituted pyrrole precursors. mdpi.comresearchgate.net

Copper-catalyzed reactions offer alternative pathways. For instance, a copper-hydride (CuH) catalyzed coupling of enynes and nitriles provides an efficient route to polysubstituted N-H pyrroles with a broad functional group tolerance and high regioselectivity. nih.govacs.org Copper iodide (CuI) has been used to catalyze the double alkenylation of amides to afford N-acylpyrroles. organic-chemistry.org

Other metals also play a significant role. Titanium-catalyzed [2+2+1] heterocoupling of heteroatom-substituted alkynes is a method for producing 2-heteroatom-substituted pyrroles, which can then undergo further functionalization via cross-coupling reactions like the Suzuki reaction. nih.gov Ruthenium-based pincer catalysts can be used to synthesize substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Products | Reference |

| Palladium | C-H Arylation | 2,5-substituted pyrroles, diaryliodonium salts | Tri-, tetra-, and penta-substituted pyrroles | nih.gov |

| Palladium | N-Vinylation | Azaheterocycles, vinyl triflates | N-vinyl pyrrole derivatives | acs.org |

| Copper-hydride (CuH) | Enyne-nitrile coupling | Enynes, nitriles | Polysubstituted N-H pyrroles | nih.gov |

| Titanium | [2+2+1] Heterocoupling | Heteroatom-substituted alkynes | 2-Heteroatom-substituted pyrroles | nih.gov |

| Ruthenium | Dehydrogenative coupling | Secondary alcohols, amino alcohols | Substituted pyrroles | organic-chemistry.org |

Multicomponent Reactions in Pyrrole Carboxylic Acid Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. acs.orgbohrium.com This approach offers significant advantages, including reduced waste, operational simplicity, and rapid access to molecular diversity. acs.orgrsc.org Several classical and modern MCRs are employed for the synthesis of pyrroles and their carboxylic acid derivatives. researchgate.netorientjchem.org

The Paal-Knorr synthesis is a cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction can be part of a multicomponent sequence where the 1,4-dicarbonyl intermediate is generated in situ. acs.org For example, a one-pot, three-component assembly of highly substituted pyrroles has been developed using a sila-Stetter/Paal-Knorr sequence, which combines acylsilanes, unsaturated carbonyl compounds, and amines. acs.orgresearchgate.net

The Hantzsch pyrrole synthesis is another classic MCR that reacts β-ketoesters, α-haloketones, and ammonia or primary amines. wikipedia.orgresearchgate.net This method is widely used for preparing diversely substituted pyrroles and has been adapted for various conditions, including solvent-free mechanochemical processes using high-speed vibration milling. wikipedia.orgnih.govcsic.es The Hantzsch reaction is particularly valuable for producing pyrroles with ester functionalities, which are direct precursors to pyrrole carboxylic acids. researchgate.net

Modern MCRs continue to expand the toolkit for pyrrole synthesis. These reactions often feature high atom economy and can be performed under environmentally friendly conditions. orientjchem.orgtaylorandfrancis.com The development of MCRs is crucial for the efficient construction of complex pyrrole-containing molecules for applications in drug discovery and materials science. researchgate.netorientjchem.org

| Reaction Name | Components | Key Features | Reference |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine/ammonia | Forms pyrrole ring via condensation; can be acid-catalyzed. | alfa-chemistry.comwikipedia.org |

| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, primary amine/ammonia | A three-component reaction leading to substituted pyrroles. | wikipedia.orgresearchgate.net |

| Sila-Stetter/Paal-Knorr Sequence | Acylsilane, unsaturated carbonyl, amine | In situ generation of 1,4-dicarbonyl followed by Paal-Knorr cyclization. | acs.orgresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethyl 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of 1,3-dimethyl-1H-pyrrole-2-carboxylic acid, distinct signals are anticipated in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Carboxylic Acid Proton (-COOH): A single, broad singlet is predicted in the downfield region, typically between 10 and 13 ppm. libretexts.org This significant deshielding is characteristic of acidic protons. libretexts.org The signal's broadness is due to hydrogen bonding and chemical exchange.

Pyrrole (B145914) Ring Protons (H4 and H5): The two protons on the pyrrole ring are in different chemical environments and are expected to appear as two separate signals. They will exhibit splitting due to mutual spin-spin coupling, appearing as a pair of doublets. The H5 proton, adjacent to the nitrogen atom, would likely resonate further downfield than the H4 proton.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet. This signal is expected in the range of 3.5-4.0 ppm, influenced by the electron-withdrawing effect of the aromatic ring and the nitrogen atom.

C-Methyl Protons (C-CH₃): The three protons of the methyl group at the C3 position will also produce a sharp singlet, but further upfield than the N-methyl signal, likely in the 2.0-2.5 ppm region.

The predicted spectral data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| H5 | ~6.5 - 7.0 | Doublet | 1H |

| H4 | ~6.0 - 6.5 | Doublet | 1H |

| N-CH₃ | ~3.5 - 4.0 | Singlet | 3H |

| C-CH₃ | ~2.0 - 2.5 | Singlet | 3H |

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each unique carbon atom in the molecule.

Carboxylic Carbon (-COOH): This carbonyl carbon is highly deshielded and is expected to appear far downfield, typically in the 160-180 ppm range. libretexts.org

Pyrrole Ring Carbons (C2, C3, C4, C5): Four signals are anticipated for the carbons of the pyrrole ring. The C2 carbon, bonded to both the carboxylic acid and the nitrogen, and the C5 carbon, bonded to the nitrogen, would be the most downfield of the ring carbons. The C3 carbon, bearing a methyl group, and the C4 carbon would appear at intermediate shifts.

Methyl Carbons (N-CH₃ and C-CH₃): Two signals are expected in the upfield region of the spectrum. The N-methyl carbon signal would likely appear between 30-35 ppm, while the C3-methyl carbon would be found further upfield, typically between 10-15 ppm.

The predicted ¹³C NMR assignments are outlined in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 160 - 180 |

| C5 | ~125 - 135 |

| C2 | ~120 - 130 |

| C3 | ~115 - 125 |

| C4 | ~105 - 115 |

| N-CH₃ | ~30 - 35 |

| C-CH₃ | ~10 - 15 |

2D NMR Techniques for Connectivity Assignments

To confirm the structural assignments of the ¹H and ¹³C signals, various 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H4 and H5 protons, confirming their adjacent relationship on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between each proton and the carbon atom it is directly attached to. It would show cross-peaks for H4/C4, H5/C5, the N-CH₃ protons/N-CH₃ carbon, and the C-CH₃ protons/C-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (over 2-3 bonds). Key expected correlations would include the H5 proton to the C3 and C4 carbons, the H4 proton to the C2 and C5 carbons, and the methyl protons to adjacent ring carbons, definitively confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. In the solid state, carboxylic acids often exist as hydrogen-bonded dimers. researchgate.net

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations for the pyrrole ring protons would appear around 3100 cm⁻¹. Aliphatic C-H stretching from the two methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The presence of hydrogen bonding typically shifts this band to a lower wavenumber. researchgate.net

C=C and C-N Stretching: Vibrations associated with the pyrrole ring (C=C and C-N stretching) would produce several bands in the 1400-1600 cm⁻¹ region.

O-H Bending: An in-plane O-H bend is expected around 1400-1440 cm⁻¹, while an out-of-plane bend would appear as a broad band near 920 cm⁻¹.

A summary of predicted FT-IR bands is provided in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (H-bonded) | 1700 - 1725 | Strong |

| C=C / C-N Ring Stretch | 1400 - 1600 | Medium-Strong |

| O-H Bend (in-plane) | 1400 - 1440 | Medium |

| O-H Bend (out-of-plane) | ~920 | Medium, Broad |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretching vibration is typically weak in Raman spectra, other modes are often strong.

C=O Stretching: The carbonyl stretch should appear as a strong band around 1700-1725 cm⁻¹, similar to its position in the IR spectrum.

Pyrrole Ring Vibrations: The symmetric stretching vibrations of the pyrrole ring are expected to be particularly strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching bands would be visible in the 2800-3200 cm⁻¹ range.

The combination of these vibrational spectroscopy techniques would provide definitive evidence for the presence of the carboxylic acid and the substituted pyrrole functional groups. rsc.org

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No published HRMS data was found for this compound. Therefore, confirmation of its molecular formula through high-resolution mass analysis cannot be detailed.

Fragmentation Pattern Analysis

While general fragmentation patterns for pyrrole derivatives and carboxylic acids are known, a specific analysis for this compound is not available. nih.govlibretexts.org An accurate description would require experimental data detailing the specific cleavage pathways and resulting fragment ions for this unique structure.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption spectra for this compound have been documented in the searched scientific literature. Consequently, data regarding its maximum absorption wavelengths (λmax) and molar absorptivity cannot be provided.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Structure

There is no available crystallographic data for this compound. Information such as its crystal system, space group, unit cell dimensions, and key bond lengths or angles, which are determined through single-crystal X-ray diffraction, has not been published.

Generating content for the requested sections without specific data would require speculation or the use of data from related but structurally different compounds, which would be scientifically inaccurate. Therefore, in adherence with the instructions to provide a factual and scientifically precise article, the content cannot be created at this time.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure and supramolecular assembly of this compound are primarily dictated by the formation of strong hydrogen bonds, supplemented by weaker intermolecular interactions. Although specific crystallographic data for the title compound are not publicly available, a detailed analysis can be inferred from the well-established behavior of carboxylic acids and spectroscopic studies of closely related pyrrole derivatives. The N-methylation at position 1 fundamentally distinguishes its solid-state arrangement from that of its parent compound, 1H-pyrrole-2-carboxylic acid.

The most significant intermolecular interaction in the crystal lattice of this compound is the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids have a strong tendency to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This interaction involves the hydroxyl group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a second, symmetrically related molecule, and vice versa. This recurring and predictable motif is described by the graph-set notation R²₂(8), indicating a ring composed of two hydrogen-bond donors and two acceptors, enclosing a total of eight atoms. This dimerization is a dominant feature in the crystal structures of a vast number of carboxylic acids.

In contrast to 1H-pyrrole-2-carboxylic acid, the title compound lacks an N-H proton due to the presence of a methyl group on the pyrrole nitrogen. The parent compound's structure is characterized not only by the carboxylic acid dimers but also by additional N-H···O hydrogen bonds that link these dimers into extended chains. nih.gov The methylation of the nitrogen atom in this compound precludes the formation of such N-H···O interactions, thus simplifying the primary hydrogen-bonding network to the discrete R²₂(8) dimers.

Theoretical calculations and experimental data from analogous structures, such as 2-pyrrolecarboxylic acid and its N-methyl derivative, confirm that the formation of cyclic dimers is energetically favorable. mdpi.com Spectroscopic studies, particularly infrared (IR) spectroscopy, of solid-state carboxylic acids typically show a broad O-H stretching band at lower frequencies (around 2500-3000 cm⁻¹) and a shift in the C=O stretching frequency, which are characteristic signatures of strong hydrogen bonding within a dimeric structure.

While precise bond lengths and angles for the hydrogen bonds in this compound cannot be provided without experimental single-crystal X-ray diffraction data, the expected geometry for the O-H···O interactions can be estimated from related compounds.

Table 1: Expected Hydrogen Bond Parameters for this compound Dimers (Based on Analogous Structures) This table is generated based on typical values for carboxylic acid dimers and is for illustrative purposes only, as specific experimental data for the title compound is unavailable.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|

The analysis indicates that the supramolecular structure of this compound is dominated by the formation of robust centrosymmetric dimers via O-H···O hydrogen bonds. The absence of an N-H donor simplifies the hydrogen-bonding network compared to its non-N-methylated counterpart, with the final crystal packing being a result of the interplay between these strong dimeric interactions and weaker, but collectively significant, van der Waals forces.

Reactivity and Reaction Mechanism Investigations of 1,3 Dimethyl 1h Pyrrole 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and thus highly activated towards electrophilic aromatic substitution compared to benzene. chegg.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density of the ring and making it more nucleophilic. chegg.com

Regioselectivity and Directing Effects of Substituents

Electrophilic attack on the pyrrole ring generally occurs preferentially at the C2 (α) or C5 position, as the resulting carbocation intermediate is stabilized by three resonance structures, making it more stable than the intermediate formed from attack at the C3 (β) or C4 position, which is only stabilized by two resonance structures. google.comonlineorganicchemistrytutor.comslideshare.net

In the case of 1,3-dimethyl-1H-pyrrole-2-carboxylic acid, the directing effects of the three substituents must be considered:

N-methyl group: The methyl group on the nitrogen atom is an activating group that donates electron density to the ring, further enhancing its reactivity. It is considered an ortho-para director.

C3-methyl group: The methyl group at the C3 position is also an activating, ortho-para directing group. It will direct incoming electrophiles to the C2 and C4 positions.

C2-carboxylic acid group: The carboxylic acid group is a deactivating group due to its electron-withdrawing nature. quimicaorganica.org It directs incoming electrophiles to the meta position, which in this case would be the C4 position.

The combined influence of these groups suggests that the C4 and C5 positions are the most likely sites for electrophilic attack. The activating N-methyl and C3-methyl groups will strongly favor substitution at the available ortho and para positions. The deactivating effect of the carboxylic acid group at C2 will likely disfavor substitution at the adjacent C3 position and the C5 position to some extent. However, the strong activating nature of the pyrrole ring itself, coupled with two activating methyl groups, suggests that the ring will still be reactive towards electrophiles. The precise outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, with a competition between the C4 and C5 positions being probable.

Mechanistic Studies of Substitution Pathways

The mechanism of electrophilic aromatic substitution on the pyrrole ring follows a general pathway involving the attack of an electrophile on the electron-rich ring to form a resonance-stabilized carbocationic intermediate, known as a sigma complex or arenium ion. google.com This is followed by the loss of a proton from the site of attack to restore the aromaticity of the pyrrole ring.

For instance, in the nitration of pyrrole, the electrophile is the nitronium ion (NO₂⁺), which is typically generated from nitric acid and a strong acid catalyst like sulfuric acid or in a milder form using nitric acid in acetic anhydride (B1165640) to prevent polymerization of the reactive pyrrole ring. vaia.comquimicaorganica.orgyoutube.com The pyrrole ring attacks the nitronium ion, forming the sigma complex. Subsequent deprotonation yields the nitropyrrole derivative.

Similarly, halogenation of pyrroles can be achieved using halogens (e.g., Br₂, Cl₂) often under mild conditions to avoid polyhalogenation. quimicaorganica.org The mechanism involves the polarization of the halogen molecule by the electron-rich pyrrole ring, leading to the formation of the sigma complex and a halide ion. The halide ion then acts as a base to remove a proton and restore aromaticity.

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Group

The carboxylic acid group at the C2 position of this compound is a site for nucleophilic acyl substitution reactions. These reactions involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophile.

Esterification Reactions

Esterification of carboxylic acids is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. This process is known as Fischer esterification. masterorganicchemistry.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Table 1: Representative Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product | Yield (%) |

| Benzoic Acid | Methanol | H₂SO₄ | Methyl Benzoate | High |

| Acetic Acid | Ethanol | H₂SO₄ | Ethyl Acetate | High |

| Salicylic Acid | Methanol | H₂SO₄ | Methyl Salicylate | High |

Amidation Reactions

Amidation of carboxylic acids involves their reaction with amines to form amides. This direct reaction is often difficult due to the acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods for amidation include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive derivative such as an acid chloride or an activated ester. google.commdpi.com

In the context of pyrrole carboxylic acids, amidation is a key step in the synthesis of various biologically active compounds. researchgate.net The reaction of this compound with an amine would likely require a coupling agent to facilitate the formation of the amide bond. The mechanism with a coupling agent like DCC involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide and dicyclohexylurea as a byproduct.

Table 2: Common Coupling Agents for Amidation Reactions

| Coupling Agent | Full Name | Byproduct |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

Hydrolysis Mechanisms

The hydrolysis of esters and amides, the derivatives of this compound, can be catalyzed by either acid or base.

Ester Hydrolysis: Acid-catalyzed hydrolysis of an ester is the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the alcohol to regenerate the carboxylic acid. Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of an alkoxide ion, which then deprotonates the newly formed carboxylic acid to give a carboxylate salt.

Amide Hydrolysis: Amide hydrolysis is generally slower than ester hydrolysis and often requires more forcing conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. After proton transfers, the amine leaving group is protonated to make it a better leaving group, which is then eliminated. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion (a very poor leaving group), which is immediately protonated by the carboxylic acid formed. This acid-base reaction drives the equilibrium towards the products.

Reduction and Oxidation Reactions of the Pyrrole Ring and Substituents

The reactivity of the pyrrole ring and its substituents in reduction and oxidation reactions is influenced by the nature of the substituents present. For the carboxylic acid group, reduction is a common transformation.

Reduction of the Carboxylic Acid Group: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. rsc.org

A general scheme for the reduction of a carboxylic acid to a primary alcohol is as follows: R-COOH + LiAlH₄ → R-CH₂OH

Oxidation of the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to oxidation. The outcome of oxidation reactions can vary depending on the oxidant and the substitution pattern on the pyrrole ring. Strong oxidizing agents can lead to ring-opening or polymerization. However, controlled oxidation can yield functionalized products. For instance, some pyrrole derivatives can be oxidized to form pyrrolinones or maleimides. The presence of electron-withdrawing groups on the pyrrole ring generally decreases the rate of oxidation.

A one-pot synthesis of pyrrole-2-carboxylates has been reported involving an electrocyclization followed by an oxidation step, highlighting that the pyrrole ring can be formed and is stable under certain oxidative conditions. acs.org

Cycloaddition and Other Pericyclic Reactions Involving the Pyrrole Moiety

The pyrrole moiety can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromatic character makes it less reactive than non-aromatic dienes.

[4+2] Cycloaddition (Diels-Alder Reactions): Pyrroles can undergo Diels-Alder reactions, but often require activation, for example, through the introduction of electron-withdrawing groups on the nitrogen atom or the use of high pressure. 4-Acyl-1H-pyrrole-2,3-diones, which contain a pyrrole fused to another ring system, have been shown to act as oxa-dienes in hetero-Diels-Alder reactions with dienophiles. mdpi.comnih.gov

1,3-Dipolar Cycloadditions: Azomethine ylides derived from the decarboxylative condensation of an α-amino acid and a carbonyl compound can undergo 1,3-dipolar cycloaddition with various dipolarophiles to form pyrrolidine (B122466) rings. nih.gov While not directly involving the aromatic pyrrole ring as the 1,3-dipole, this is a key method for constructing substituted pyrrolidine systems. Additionally, 1,3-dipolar cycloaddition reactions are a general and powerful tool for the synthesis of five-membered heterocyclic rings. youtube.com

An enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed as a route to substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This reaction demonstrates the potential for substituted pyrroles to participate in higher-order cycloadditions.

Mechanistic Principles and Kinetic Studies

While specific mechanistic or kinetic studies on this compound were not found, research on the decarboxylation of the parent pyrrole-2-carboxylic acid provides insight into potential reaction mechanisms for related compounds.

Decarboxylation of Pyrrole-2-carboxylic Acid: The decarboxylation of pyrrole-2-carboxylic acid in aqueous solution has been found to be a first-order reaction with respect to the substrate at a constant pH. researchgate.net The reaction rate increases as the pH decreases. researchgate.net The proposed mechanism involves the protonation of the pyrrole ring at the 2-position of the carboxylate ion, which is the species that undergoes decarboxylation. researchgate.net At low acidities, the ring-protonation is the rate-determining step, while at higher acidities, the rate of protonation is faster than the decarboxylation step. researchgate.net

Kinetic isotope effect studies support a hydrolytic mechanism for the decarboxylation of pyrrole-2-carboxylic acid. researchgate.net

A study on the synthesis of alkyl 1H-pyrrole-2-carboxylates proposed a probable reaction mechanism and determined rate constants and activation energies for the particular steps of the reaction of 1H-pyrrole and 1-methyl-1H-pyrrole with carbon tetrachloride and alcohols in the presence of iron-containing catalysts. researchgate.net

Theoretical and Computational Chemistry Studies of 1,3 Dimethyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed examination of molecular structures and energies. For a molecule like 1,3-dimethyl-1H-pyrrole-2-carboxylic acid, a combination of methods would be used to balance computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state). researchgate.netnih.gov The process involves calculating the electron density to determine the energy of the system. For related molecules like pyrrole-2-carboxylic acid, the B3LYP functional is a common choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net This approach accurately predicts bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The optimized geometry is confirmed to be a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

For higher accuracy, especially when studying intermolecular interactions or systems where electron correlation is significant, ab initio methods are employed. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that provides a more rigorous treatment of electron correlation than standard DFT functionals. researchgate.net Studies on the dimers of pyrrole-2-carboxylic acid have utilized the MP2 method to accurately analyze the strength and nature of hydrogen bonds. researchgate.net Such calculations are computationally more demanding but yield more reliable energy values and a finer description of electron interactions.

The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the shape of atomic orbitals. A larger, more complex basis set provides a more accurate description at a higher computational cost.

For pyrrole (B145914) derivatives, Pople-style basis sets like 6-311++G(d,p) are frequently used. researchgate.netderpharmachemica.com This notation indicates:

6-311G : A triple-zeta valence basis set, providing flexibility for valence electrons.

++ : Diffuse functions are added for both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and non-covalent interactions.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more complex orbital shapes and a more accurate description of chemical bonding. nih.gov

The selection of the basis set is a critical step in designing the computational study to ensure the results are reliable and meaningful.

Table 1: Common Computational Methods and Basis Sets for Pyrrole Carboxylic Acids

| Method/Functional | Basis Set | Application | Reference |

| DFT / B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Structure | researchgate.net |

| DFT / B3LYP | 6-311+G(d) | Vibrational Frequencies, Dimer Binding Energies | researchgate.net |

| Ab Initio / MP2 | 6-311++G(d,p) | High-Accuracy Energy Calculations, H-Bonding | researchgate.net |

| SF-TDDFT | 6-311++G(d,p) | Electronic Transitions, Excited State Properties | derpharmachemica.com |

Molecular Orbital Analysis

Once the geometry is optimized, a detailed analysis of the molecule's molecular orbitals (MOs) can be performed to understand its electronic behavior and chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. rdd.edu.iq

For the isomeric compound 3-methyl-pyrrole-1-carboxylic acid, DFT calculations have shown HOMO energies to be in the range of -5.22 to -6.24 eV and LUMO energies from -0.62 to -1.84 eV, depending on the specific conformation and environment. derpharmachemica.com The HOMO-LUMO gap explains the charge transfer interactions that can occur within the molecule. irjweb.com The energy of this gap can be calculated and often corresponds to the lowest energy electronic transition observed in UV-Vis spectroscopy. schrodinger.com

Table 2: Representative Frontier Orbital Energies for a Related Isomer (3-Methyl-pyrrole-1-carboxylic acid)

| Orbital | Energy Range (eV) | Description | Reference |

| HOMO | -5.22 to -6.24 | Highest Occupied Molecular Orbital (Electron Donor) | derpharmachemica.com |

| LUMO | -0.62 to -1.84 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | derpharmachemica.com |

Note: Data is for the isomer 3-methyl-pyrrole-1-carboxylic acid and serves as an illustrative example.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, intramolecular interactions, and the stability of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data and providing a deeper understanding of molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules like pyrrole carboxylic acids. researchgate.net These calculations, however, must account for multiple accessible conformers and the significant influence of the solvent environment.

The prediction of chemical shifts is often accomplished by calculating the nuclear shielding tensors for various low-energy conformers of the molecule. These values are then Boltzmann-averaged to produce a final predicted spectrum. The accuracy of these predictions can be high, with deviations of less than 0.3 ppm for ¹H and 5 ppm for ¹³C being generally acceptable.

Solvent effects are a critical consideration. The chemical shifts of protons involved in hydrogen bonding, such as the carboxylic acid proton, are particularly sensitive to the surrounding medium. Computational models account for this in two primary ways:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a defined dielectric constant. This method can generally improve the agreement between calculated and experimental data.

Explicit Solvation Models: For greater accuracy, especially for protons directly involved in solute-solvent hydrogen bonds (like the acidic proton), one or more explicit solvent molecules are included in the quantum mechanical calculation.

The table below illustrates hypothetical ¹H NMR chemical shifts for this compound in different deuterated solvents, based on typical solvent-induced shifts observed for similar compounds.

Predicted ¹H NMR Chemical Shifts (ppm) in Various Solvents

| Proton | CDCl₃ | Acetone-d₆ | DMSO-d₆ |

|---|---|---|---|

| COOH | 11.5 | 10.9 | 12.2 |

| H-4 | 6.8 | 6.9 | 6.8 |

| H-5 | 6.1 | 6.2 | 6.1 |

| N-CH₃ | 3.9 | 3.8 | 3.8 |

| C-CH₃ | 2.3 | 2.3 | 2.2 |

Computational methods are also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d), can accurately predict the vibrational frequencies of pyrrole carboxylic acid derivatives. researchgate.netresearchgate.net These theoretical spectra are invaluable for assigning the various absorption bands observed in experimental FT-IR and Raman spectroscopy. researchgate.net

Key vibrational modes for this class of compounds include:

O-H Stretching: The carboxylic acid O-H stretch typically appears as a very broad band at high wavenumbers, a characteristic feature that is highly sensitive to hydrogen bonding.

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong, sharp band, usually found in the region of 1680-1710 cm⁻¹. Its exact position is influenced by dimerization and solvent interactions. researchgate.net

Ring Vibrations: The stretching and bending modes of the pyrrole ring provide a fingerprint region in the spectrum.

The table below presents a selection of calculated vibrational frequencies for the parent compound, pyrrole-2-carboxylic acid, which are expected to be similar for the 1,3-dimethyl derivative, with additional modes corresponding to the methyl groups. researchgate.net

Calculated Vibrational Frequencies (cm⁻¹) for Pyrrole-2-Carboxylic Acid Monomer

| Assignment | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3575 |

| N-H stretch | 3490 |

| C=O stretch | 1735 |

| Ring C=C stretch | 1550 |

| Ring C-N stretch | 1480 |

| O-H in-plane bend | 1390 |

Electronic spectra, which provide information about electron transitions between molecular orbitals, can be simulated using Time-Dependent DFT (TD-DFT). These calculations yield the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the electronic absorption properties of the molecule. researchgate.net

Intermolecular Interaction Studies

The solid-state structure and bulk properties of this compound are governed by intermolecular interactions, primarily hydrogen bonding and π-electron effects.

Like most carboxylic acids, pyrrole-2-carboxylic acid derivatives readily form strong intermolecular hydrogen bonds. In the solid state, they typically exist as centrosymmetric dimers. researchgate.netnih.gov In these dimers, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This common arrangement is described using graph-set notation as an R²₂(8) motif. researchgate.net

The nature of the hydrogen bonds is further investigated using Bader's "atoms in molecules" (AIM) theory. researchgate.netacs.orgacs.org This method analyzes the electron density topology to characterize the interactions, confirming the strength and nature of the hydrogen bonds through the properties of bond critical points.

Typical Calculated Dimer Parameters for Pyrrole-2-Carboxylic Acid

| Parameter | Value |

|---|---|

| H-Bond Type | O-H···O |

| H···O Distance | ~1.6 - 1.7 Å |

| O-H···O Angle | ~170° - 180° |

| Dimer Binding Energy | ~14 - 16 kcal/mol |

The electronic structure of the pyrrole ring plays a crucial role in modulating the properties of the molecule, including the strength of its intermolecular interactions. The π-electron system of the pyrrole ring is in conjugation with the carboxylic acid group. This delocalization affects the electron density distribution across the molecule and influences the acidity of the carboxylic proton and the strength of the hydrogen bonds it forms. acs.org

Studies on pyrrole-2-carboxylic acid have shown that the pyrrole moiety enhances π-electron delocalization, which in turn strengthens the hydrogen bonds within the dimer. acs.org This phenomenon is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB).

Theoretical tools used to investigate π-electron delocalization include:

Natural Bond Orbital (NBO) Analysis: This method examines donor-acceptor interactions between orbitals to quantify electron delocalization.

Aromaticity Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indices are calculated to estimate the degree of π-electron delocalization and aromaticity in the pyrrole ring. researchgate.net

These analyses confirm that the electronic communication between the pyrrole ring and the carboxyl group is a key factor governing the molecule's structure and interaction energy.

Derivatives and Structure Activity Relationships for 1,3 Dimethyl 1h Pyrrole 2 Carboxylic Acid Analogues

Synthesis of Functionalized Derivatives

The generation of analogues of 1,3-dimethyl-1H-pyrrole-2-carboxylic acid involves a variety of synthetic strategies aimed at introducing chemical diversity. These strategies focus on modifying the core structure at three principal locations: the carboxylic acid group, the pyrrole (B145914) ring itself, and the pyrrole nitrogen.

Modifications at the Carboxylic Acid Position (e.g., esters, amides)

The carboxylic acid functional group is a versatile handle for derivatization, most commonly leading to the formation of esters and amides.

Esters: Esterification of pyrrole-2-carboxylic acids can be achieved through several standard methods. For instance, iron-containing catalysts have been successfully employed in the reaction of 1-methyl-1H-pyrrole with carbon tetrachloride and various aliphatic alcohols to yield the corresponding alkyl 1-methyl-1H-pyrrole-2-carboxylates in high yields. researchgate.net This method provides a direct route to ester analogues from a closely related starting material.

Amides: The synthesis of pyrrole-2-carboxamides is crucial for developing compounds with a wide range of biological activities. rsc.orgresearchgate.netconsensus.app A common and effective method involves the use of coupling reagents. For example, oroidin, a natural product containing a pyrrole-2-carboxamide moiety, was synthesized by treating 2-pyrrole carboxylic acid with an appropriate amine in the presence of TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), a well-known peptide coupling reagent. rsc.org Another approach utilizes 2-(trichloroacetyl)pyrroles as stable and effective acylating agents that react smoothly with amines to form the desired amide bond, with the trichloromethyl group acting as a good leaving group. rsc.org More recently, a novel oxidative amidation method has been developed for synthesizing pyrrole carboxamides directly from pyrrole carboxaldehydes and amines or formamides, using catalytic nBu4NI and TBHP as an oxidant under mild conditions. rsc.org

A one-pot, two-step procedure involving an electrocyclic ring closure of chalcones with glycine (B1666218) amides, followed by copper(II)-mediated oxidation, also provides an efficient route to pyrrole-2-carboxamides. acs.org These varied methodologies allow for the introduction of a wide array of substituents on the amide nitrogen, facilitating extensive SAR studies.

| Derivative Type | General Method | Reagents | Reference |

|---|---|---|---|

| Esters | Iron-Catalyzed Reaction | 1-methyl-1H-pyrrole, CCl₄, Alcohol, Fe catalyst | researchgate.net |

| Amides | Coupling Reagent | Pyrrole-2-carboxylic acid, Amine, TBTU | rsc.org |

| Amides | Acyl Surrogate | 2-(Trichloroacetyl)pyrrole, Amine | rsc.org |

| Amides | Oxidative Amidation | Pyrrole-2-carboxaldehyde, Amine, nBu₄NI, TBHP | rsc.org |

| Amides | Cyclization/Oxidation | Chalcone, Glycine amide, Cu(OAc)₂ | acs.org |

Substitutions on the Pyrrole Ring (e.g., at C-4 or C-5)

Introducing substituents onto the pyrrole ring is a key strategy for modulating the electronic and steric properties of the molecule. Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. onlineorganicchemistrytutor.com The reactivity and orientation of substitution are influenced by the existing substituents. For this compound, the C-5 and C-4 positions are available for substitution.

Due to the electron-donating nature of the N-methyl and C-3 methyl groups, the ring is highly activated. Electrophilic attack is generally favored at the position adjacent to the nitrogen (the α- or 2-position) because the resulting carbocation intermediate (sigma complex) is better stabilized by resonance, including a structure where the nitrogen atom bears the positive charge. pearson.compearson.com In the case of the subject compound, with the C-2 and C-3 positions occupied, the C-5 position is the most likely site for electrophilic attack, followed by the C-4 position.

Common electrophilic substitution reactions applicable to pyrroles include:

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are effective for introducing bromine or chlorine onto the pyrrole ring, often under mild conditions. researchgate.netnih.gov For example, bromination of pyrrole trichloroketone can be controlled to yield mono- or di-brominated products. rsc.org

Nitration and Sulfonation: These reactions must be performed with care, as the pyrrole ring is sensitive to strong acids. Milder reagents are typically required.

Friedel-Crafts Acylation/Alkylation: This reaction can introduce acyl or alkyl groups. A Friedel-Crafts-type reaction between pyrroles and activated imines has been shown to proceed with high β-selectivity (attack at the 3- or 4-position), which was attributed to a thermodynamically controlled process. researchgate.net

N-Substitution of the Pyrrole Nitrogen

While the parent compound is N-methylated, creating analogues with different N-substituents is a valuable strategy for probing SAR. The synthesis of N-substituted pyrroles can be achieved through various methods, most notably the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgmdpi.com This method is highly versatile for creating a library of N-substituted pyrroles by simply varying the amine used in the reaction. mdpi.comacs.org

Alternatively, for a pre-existing pyrrole ring, direct N-alkylation can be performed. This typically involves deprotonation of the N-H of a precursor molecule (e.g., 3-methyl-1H-pyrrole-2-carboxylic acid) with a base like sodium hydride (NaH), followed by reaction with an alkyl halide (R-X). researchgate.net This approach allows for the introduction of a wide variety of functional groups, including aliphatic, unsaturated, and benzylic side-chains, onto the pyrrole nitrogen. researchgate.net

Rational Design of Analogues based on Theoretical Models

The development of novel analogues of this compound can be significantly accelerated through rational, structure-guided design. nih.govnih.gov This approach leverages computational modeling and an understanding of the target's three-dimensional structure to design molecules with improved affinity and specificity.

A key example of this strategy is the design of pyrrole-2-carboxamide derivatives as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for anti-tuberculosis drugs. nih.govnih.gov Researchers used the crystal structure of MmpL3 to develop a pharmacophore model, which defines the essential spatial arrangement of chemical features required for binding. nih.gov

The design process involved:

Identifying Key Pockets: The binding site of MmpL3 was analyzed to identify distinct hydrophobic and hydrophilic pockets. nih.gov

Scaffold Hopping: A pyrrole-2-carboxamide scaffold was chosen to connect different chemical groups designed to occupy these pockets. nih.gov

Computational Docking: Designed molecules were computationally docked into the MmpL3 active site to predict their binding modes and interactions with key amino acid residues. nih.gov This allows for the prioritization of compounds for synthesis.

This strategy revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, greatly enhanced activity. nih.govnih.gov Similar principles can be applied to design analogues of this compound for various biological targets, optimizing interactions within a specific binding site.

Mechanistic Insights into Derivative Transformations

Understanding the mechanisms of the reactions used to synthesize and modify derivatives is essential for optimizing conditions and predicting outcomes.

The formation of amides from carboxylic acids via coupling reagents generally proceeds through the activation of the carboxyl group. Reagents like TBTU convert the carboxylic acid into a more reactive intermediate (an active ester), which is then susceptible to nucleophilic attack by the amine to form the tetrahedral intermediate, which subsequently collapses to form the stable amide bond.

In the case of the Paal-Knorr synthesis of N-substituted pyrroles, the mechanism involves a sequence of condensation and cyclization steps. The process is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal. This is followed by dehydration to an imine and a subsequent intramolecular nucleophilic attack by the enamine tautomer onto the second carbonyl group, leading to a five-membered ring intermediate that dehydrates to yield the aromatic pyrrole. mdpi.com

A notable transformation of pyrrole-2-carboxylic acids is acid-catalyzed decarboxylation. Mechanistic studies have shown this does not proceed by direct loss of CO₂, but rather involves the addition of water to the carboxyl group. chempedia.info This is followed by protonation and cleavage of the C-C bond to form pyrrole and protonated carbonic acid, which rapidly decomposes to carbon dioxide and a protonated water molecule. chempedia.info This insight is critical when designing synthetic steps or considering the stability of these compounds in acidic environments.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block

Pyrrole (B145914) carboxylic acids are versatile intermediates in organic synthesis, valued for their role in constructing more complex molecular architectures. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Precursor in Heterocyclic Synthesis

Pyrrole-2-carboxylic acid and its derivatives serve as foundational materials for the synthesis of a wide array of heterocyclic compounds. The pyrrole ring itself is a key structural motif in many biologically active molecules. The carboxylic acid functionality provides a convenient handle for elaboration into other ring systems or for the introduction of diverse substituents. For instance, pyrrole carboxamides, derived from pyrrole carboxylic acids, are a significant subclass of fungicides in agrochemical research. The synthesis of these complex molecules often involves the strategic manipulation of the pyrrole core, which is made accessible through precursors like 1,3-dimethyl-1H-pyrrole-2-carboxylic acid.

Utility in Complex Molecule Construction

The construction of complex natural products and pharmaceutical agents often relies on the use of highly functionalized building blocks. Pyrrole derivatives, including various substituted pyrrole-2-carboxylic acids, play a crucial role in this context. They can be incorporated into larger molecular frameworks through a variety of chemical transformations, such as amide bond formations, esterifications, and cross-coupling reactions. For example, the pyrrole-2-carboxamide moiety is integral to the structure of some synthetic antibacterial compounds, where it is crucial for binding to the active site of bacterial topoisomerases.

Applications in Agrochemical Development

The development of new and effective agrochemicals is a critical area of research. Pyrrole derivatives have emerged as a promising class of compounds with significant potential in this field.

Pyrrole carboxamides, which can be synthesized from pyrrole carboxylic acids, have been extensively investigated as fungicides. researchgate.netznaturforsch.com These compounds act as Complex II inhibitors in the mitochondrial respiration chain, a mechanism that has been a target for fungicide research for several decades. researchgate.netznaturforsch.com The introduction of ortho-substituted heterocyclic amides, a class to which derivatives of this compound would belong, has led to a breakthrough in the activity and spectrum of this class of fungicides. researchgate.netznaturforsch.com Research has shown that modifications to the pyrrole ring and the amide substituent can significantly impact the efficacy and biological spectrum of these compounds. znaturforsch.com

Below is a table summarizing the role of pyrrole carboxamides in agrochemical development:

| Application Area | Mechanism of Action | Key Structural Feature |

| Fungicides | Inhibition of Complex II in the mitochondrial respiration chain | Pyrrole carboxamide |

Contributions to Materials Science

The unique electronic and structural properties of the pyrrole ring have led to its incorporation into a variety of advanced materials. Pyrrole carboxylic acids can serve as monomers or functional additives in the creation of new materials with tailored properties.

Development of Advanced Polymers and Coatings

Poly(pyrrole-2-carboxylic acid) (PCPy) is a functional polymer that can be synthesized from its monomer precursor. rsc.org The presence of carboxylic acid groups along the polymer backbone enhances its properties and allows for further functionalization. rsc.org An environmentally friendly synthesis of PCPy particles using enzymatic catalysis has been developed, highlighting the potential for sustainable production of these materials. rsc.org Such polymers can be used in various applications, including as components of functional polymer coatings. chemimpex.com The carboxylic acid groups can improve adhesion, provide sites for cross-linking, or introduce specific functionalities to the coating surface.

Use in Organic Semiconductors and Dyes

Pyrrole-containing materials have garnered attention for their potential use in organic electronics due to the electron-rich nature of the pyrrole ring. researchgate.net Although challenges in synthesis and stability exist, computational modeling suggests that stable pyrrole-based materials can be designed without compromising their desirable electronic properties. researchgate.net Pyrrole derivatives are also used in the synthesis of organic dyes for applications such as dye-sensitized solar cells (DSSCs). scielo.br The pyrrole moiety can act as a π-conjugated bridge in donor-π-acceptor dye architectures, with the carboxylic acid group often serving as an anchoring group to the semiconductor surface (e.g., TiO2). scielo.br

Potential in Flavor and Fragrance Industry

While direct applications of this compound in the flavor and fragrance industry are not extensively documented in publicly available research, the known sensory profiles of structurally related pyrrole compounds suggest its potential in this sector. The pyrrole ring is a fundamental component of many aromatic compounds, and its derivatives are known to contribute a range of nutty, roasted, and savory notes.

In the context of industrial applications, certain pyrrole derivatives have been investigated as fragrance precursors, particularly for the tobacco industry. These precursors are designed to release their characteristic aromas upon heating. researchgate.netbohrium.com This application leverages the ability of the pyrrole structure to act as a stable carrier for more volatile aroma components, slowing down the rate at which fragrances are lost. researchgate.netbohrium.com

Given that this compound possesses the core pyrrole structure with methyl and carboxylic acid substitutions, it is plausible that it could contribute to or be a precursor for nutty, roasted, or Maillard-type flavors. The presence of the carboxylic acid group could also allow for its esterification to produce a new range of aromatic compounds with potentially different and unique scent profiles. Further sensory evaluation and research are needed to fully determine the specific flavor and fragrance properties of this compound and its potential applications.

Table 1: Aroma Profiles of Selected Pyrrole Derivatives

| Compound Name | Aroma/Flavor Profile |

| Pyrrole | Nutty wikipedia.org |

| 2-Acetyl-1-pyrroline | Nutty, sweet, popcorn-like, toasty researchgate.net |

| Pyrrole Esters (general) | Used as fragrance precursors in the tobacco industry to slow aroma loss researchgate.netbohrium.com |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes to highly substituted pyrroles is a primary focus of current research. While classical methods like the Knorr and Paal-Knorr syntheses have been foundational, contemporary research is exploring catalyst-driven approaches that offer greater efficiency and functional group tolerance. bohrium.comwikipedia.org

A notable advancement in the synthesis of related pyrrole-2-carboxylates involves the use of iron-containing catalysts. pleiades.onlinebohrium.comresearchgate.net Researchers have demonstrated that alkyl 1H-pyrrole-2-carboxylates can be synthesized in quantitative yields from starting materials like 1-methyl-1H-pyrrole, carbon tetrachloride, and various alcohols in the presence of an iron catalyst. pleiades.onlineresearchgate.net This methodology is significant as it leverages an earth-abundant and environmentally benign metal, aligning with the principles of green chemistry. bohrium.com A probable reaction mechanism has been proposed, and kinetic studies have been performed to determine the rate constants and activation energies for the key steps of the process. researchgate.net Such iron-catalyzed, multi-component reactions represent a promising avenue for the targeted synthesis of 1,3-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives. bohrium.com

Advanced Spectroscopic Techniques for Characterization

The unambiguous structural elucidation of complex heterocyclic molecules like this compound relies on sophisticated spectroscopic methods. Beyond standard one-dimensional Nuclear Magnetic Resonance (NMR), advanced 2D NMR techniques are indispensable for assigning the specific proton and carbon signals, especially in highly substituted rings. researchgate.net

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) allow for the precise mapping of one-bond and multiple-bond correlations between protons and carbons, respectively. acs.orgharvard.edu For the target molecule, these experiments would definitively link the N-methyl and C-3 methyl protons to their corresponding carbon atoms and establish connectivity across the pyrrole (B145914) ring and with the carboxylic acid group. Furthermore, vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about functional groups and intermolecular interactions. researchgate.net Studies on the closely related pyrrole-2-carboxylic acid have confirmed the formation of cyclic hydrogen-bonded dimers in the solid state through detailed analysis of IR and Raman spectra. researchgate.net The application of these advanced spectroscopic methods is crucial for confirming the structure and understanding the supramolecular chemistry of this compound.

Refinement of Theoretical Models and Computational Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structural and electronic properties of molecules, complementing experimental findings. researchgate.net For pyrrole-2-carboxylic acid and its derivatives, DFT calculations have been employed to investigate molecular geometries, vibrational frequencies, and the energetics of intermolecular interactions. researchgate.netacs.org

A significant area of study is the nature of hydrogen bonding. Theoretical calculations at the B3LYP/6-311+G(d) level have been used to examine the molecular structure and binding energies of cyclic dimers formed by pyrrole-2-carboxylic acid. researchgate.netacs.org These computational models can predict the vibrational frequencies associated with different conformers (s-cis and s-trans) and hydrogen-bonding motifs. researchgate.netmdpi.com The accuracy of these theoretical models is continually refined by comparing the calculated spectra with experimental IR and Raman data. researchgate.net Furthermore, Bader's "atoms in molecules" theory has been applied to computationally characterize the hydrogen bonds in these systems. acs.org Such theoretical frameworks are essential for understanding π-electron delocalization and its influence on the strength and geometry of hydrogen bonds within the crystal structure of compounds like this compound. researchgate.net

Exploration of Underexplored Reaction Pathways and Selectivity

The reactivity of the pyrrole nucleus is rich and offers numerous possibilities for functionalization. While electrophilic substitution is a characteristic reaction, the presence and position of the methyl and carboxylic acid groups on this compound are expected to significantly influence reaction pathways and selectivity. uctm.edu

Future research is likely to explore pathways beyond simple substitution. For instance, the decarboxylation of pyrrole-2-carboxylic acid is a known transformation, and computational studies have investigated its mechanism, revealing that the process is catalyzed by acid and involves the association of water with the carboxyl group. researchgate.netresearchgate.netcdnsciencepub.com The presence of a methyl group at the 3-position may alter the electronic properties of the ring and thus the kinetics of this reaction. Other potential pathways for exploration include palladium-catalyzed C-H halogenation, which has been demonstrated on other heteroaryl carboxylic acids, and cycloaddition reactions. wikipedia.orgacs.org Understanding how the existing substituents direct the regioselectivity of these and other transformations, such as metal-catalyzed cross-coupling or late-stage C-H functionalization, remains a key area for future investigation. acs.org

Interdisciplinary Research with Material Sciences

The unique electronic properties of the pyrrole ring make its derivatives highly attractive for applications in materials science. numberanalytics.com Pyrrole-based compounds are being actively investigated for their use in organic electronics, including as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.netacs.org The electron-rich nature of pyrrole makes it an excellent building block for semiconducting materials. researchgate.net

While research on this compound in this area is still nascent, related structures have shown significant promise. For example, pyrrole carboxylic acids can be polymerized to create functional materials. Poly(pyrrole-1-carboxylic acid) and poly(pyrrole-2-carboxylic acid) have been synthesized and explored for applications such as ion preconcentration and as components in sensors and energy storage devices. researchgate.netacs.orgnih.govrsc.org These polymers combine the conductivity of a polypyrrole backbone with the chelating ability of carboxylic acid groups. acs.orgnih.gov Given these precedents, this compound could serve as a valuable monomer for synthesizing novel polymers with tailored electronic and physical properties for advanced material applications. jmaterenvironsci.com

Q & A

Q. How can this compound serve as a scaffold for targeted protein degradation (PROTACs)?

- Design : Conjugate the carboxylic acid to E3 ligase binders (e.g., thalidomide analogs) via PEG linkers. SPR or ITC assays measure binding affinity to target proteins (e.g., kinases) .

- Validation : Western blotting quantifies ubiquitination and degradation efficiency in cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|